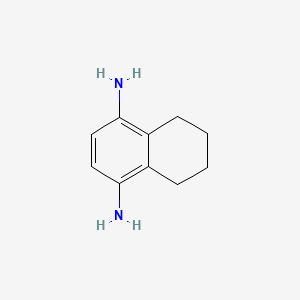

5,6,7,8-Tetrahydronaphthalene-1,4-diamine

Description

5,6,7,8-Tetrahydronaphthalene-1,4-diamine (C₁₀H₁₄N₂) is a diamine derivative of tetrahydronaphthalene, featuring amine groups at the 1,4-positions of the partially hydrogenated naphthalene ring. These analogs share the core tetrahydronaphthalene scaffold but differ in substituents, leading to varied chemical and biological properties.

Propriétés

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h5-6H,1-4,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJBOTIRBFAKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C=CC(=C2C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nitration of Naphthalene Derivatives

Starting Material Selection:

The synthesis often begins with naphthalene or its derivatives, such as 1,5-dihydroxynaphthalene, which are commercially available and serve as precursors for further functionalization.

- Regioselectivity: Nitration typically occurs at the 2,6-positions of the naphthalene ring, as confirmed by X-ray crystallography, which shows nitration at these sites in compounds like 1,2,5,6-dinitronaphthalene (compound 1b).

- Reagents and Conditions:

- Nitric acid (HNO₃) combined with sodium nitrite (NaNO₂) under controlled temperature conditions (around 0–25°C) to favor regioselectivity and minimize side reactions.

- Crystallization from solvents such as tetrahydrofuran (THF) assists in isolating pure nitrated intermediates.

Data Table 1: Nitration of 1,5-Dihydroxynaphthalene

| Parameter | Conditions | Yield | Regioselectivity | Reference |

|---|---|---|---|---|

| Nitration of 1,5-dihydroxynaphthalene | HNO₃/NaNO₂, 0°C | 27% | 2,6-positions |

Reduction of Nitrated Intermediates

- Catalysts: Raney nickel or nickel on carbon are commonly employed catalysts.

- Conditions: Elevated temperatures (~100°C) and hydrogen pressures (~110 bar) facilitate complete reduction of nitro groups to amino groups.

- Reaction Outcome:

- Conversion of dinitro compounds like 1,2,5,6-tetranitronaphthalene into tetrahydronaphthalene-1,4-diamine derivatives.

- The reduction is highly efficient, with yields reaching up to 88% for the dione intermediates, which can be further processed.

Data Table 2: Hydrogenation of Nitrated Naphthalene Derivatives

| Starting Material | Catalyst | Temperature | Pressure | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-Dinitronaphthalene | Raney Ni | 100°C | 110 bar | 67% (for dione) |

Conversion to Diamine via Functional Group Transformations

Sequential Functionalization Steps:

- Hydrolysis of Esters/Amides:

- Nitrated intermediates are often converted into amides or esters, which are then hydrolyzed under basic conditions (e.g., NaOH in ethanol) to generate the amino groups.

- Amine Formation:

- Hydrolysis of protected derivatives (e.g., sulfonamides, acetamides) yields free diamines.

- Grignard Reactions:

- Nucleophilic addition of methylmagnesium bromide to intermediate ketones facilitates the formation of amino-substituted compounds.

- Maintaining anhydrous conditions during Grignard reactions to prevent side reactions.

- Careful control of reaction temperatures to avoid over-reduction or undesired side products.

Data Table 3: Synthesis of Target Diamine

| Starting Material | Reagents | Conditions | Yield | Notes | Reference |

|---|---|---|---|---|---|

| Nitrated intermediate | NH(OMe)Me·HCl | Basic hydrolysis | High | Conversion to Weinreb amide |

Alternative Synthetic Routes

From Commercially Available Precursors:

- Dichloronaphthalene Route:

- Nitration of 2,6-dichloronaphthalene followed by high-pressure amination yields 1,5-dinitronaphthalene, which can be reduced to the diamine.

- Oxidation and Hydrogenation:

- Oxidation of decalin derivatives (e.g., decalin-1,5-dione) using TPAP (tetra-n-propylammonium perruthenate) produces intermediates that are subsequently reduced and functionalized.

Data Table 4: Synthesis from Dichloronaphthalene

| Starting Material | Key Steps | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,6-Dichloronaphthalene | Nitration, amination | High-pressure NH₃ | Variable |

Summary of Key Findings

Analyse Des Réactions Chimiques

Types of Reactions: 5,6,7,8-Tetrahydronaphthalene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Further reduction can lead to the formation of fully saturated naphthalene derivatives.

Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with catalysts like Pd/C or Raney nickel (Ni).

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Fully saturated naphthalene derivatives.

Substitution: Various substituted naphthalene derivatives.

Applications De Recherche Scientifique

5,6,7,8-Tetrahydronaphthalene-1,4-diamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-1,4-diamine involves its interaction with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function . Additionally, the naphthalene ring system can participate in π-π interactions with aromatic residues in proteins and other biomolecules .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between 5,6,7,8-Tetrahydronaphthalene-1,4-diamine and its analogs:

Key Observations:

- Reactivity : The diamine’s -NH₂ groups confer nucleophilic character, enabling reactions with electrophiles like isocyanates (critical in polyurethane synthesis). In contrast, diols (-OH) participate in esterification or etherification, while diones (=O) undergo condensations or reductions .

Physicochemical Properties

- Solubility : The diol (logP ~1.23) is more polar than the dione (logP ~4.88 for chlorinated analogs) , suggesting the diamine may exhibit intermediate solubility, suitable for polymer matrices.

- Thermal Stability : Diones decompose at high temperatures (>300°C), whereas diamines in polyurethanes show stability up to 200°C, influenced by hydrogen bonding .

Activité Biologique

5,6,7,8-Tetrahydronaphthalene-1,4-diamine is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features two amino groups located at the 1 and 4 positions on the naphthalene ring. This arrangement allows for diverse chemical modifications and interactions with biological targets. The compound is characterized by its partially hydrogenated aromatic structure, which contributes to its stability and reactivity in biological systems.

The biological activity of this compound primarily stems from its ability to interact with various biomolecules. The amino groups can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, influencing their structural conformation and functional properties. This interaction can modulate enzymatic activities and receptor functions, potentially leading to therapeutic effects in various diseases .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, suggesting potential protective effects against oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains.

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be relevant in drug development for metabolic disorders.

Case Study 1: Antioxidant Potential

A study explored the antioxidant capacity of this compound using various in vitro assays. The results demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in cultured cells compared to control groups. This suggests a protective role against oxidative damage.

| Assay Type | ROS Reduction (%) | Concentration (µM) |

|---|---|---|

| DPPH Scavenging | 75% | 50 |

| ABTS Assay | 68% | 50 |

| Cell Viability | Increased by 30% | 50 |

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, this compound was tested against diacylglycerol acyltransferase (DGAT1), an enzyme implicated in lipid metabolism. The compound exhibited competitive inhibition with an IC50 value of approximately 25 µM.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| DGAT1 | Competitive | 25 |

Comparison with Similar Compounds

To understand the unique attributes of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Biological Activity |

|---|---|---|

| 5,6,7,8-Tetrahydronaphthalene-2,3-diamine | Amino groups at positions 2 and 3 | Different reactivity; potential for other interactions |

| 5,6,7-Tetrahydronaphthalene-1-carboxylic acid | Carboxylic acid group instead of amines | Varying solubility and interaction profile |

| 5-Nitro-2-naphthylamine | Nitro group at position 2 | Known carcinogenic properties |

Q & A

Q. What are the recommended protocols for synthesizing 5,6,7,8-tetrahydronaphthalene-1,4-diamine derivatives in a laboratory setting?

A one-pot synthesis approach using bifunctional nucleophiles (e.g., 2,3,5,6-tetramethylbenzene-1,4-diamine) with vinamidinium salts under mild acidic conditions (e.g., acetic acid) has been demonstrated to yield cyclophane derivatives efficiently. Key advantages include high yields (>90%), absence of by-products, and atmospheric reaction conditions. Purification typically involves simple filtration and recrystallization .

Q. How can the structural integrity of this compound be validated experimentally?

Single-crystal X-ray diffraction (XRD) at cryogenic temperatures (e.g., 93 K) is recommended for precise structural elucidation. Parameters include ω-scan data collection with a Rigaku SPIDER diffractometer and absorption correction via ψ-scan. Refinement using full-matrix least-squares on F² achieves R-values < 0.04, ensuring high accuracy in bond length and angle determination .

Q. What safety precautions are essential when handling this compound in the lab?

Use full PPE (gloves, goggles, lab coat) and ensure proper ventilation. Avoid skin/eye contact due to its corrosive potential (Category 2 skin/eye irritant). In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention. Store in sealed containers under anhydrous conditions to prevent degradation .

Advanced Research Questions

Q. How does steric hindrance influence the reactivity of this compound in cyclophane synthesis?

Steric effects from substituents (e.g., methyl groups on the diamine core) can modulate reaction kinetics and regioselectivity. For example, 2,3,5,6-tetramethylbenzene-1,4-diamine exhibits slower condensation rates with vinamidinium salts compared to unsubstituted analogs due to reduced nucleophilic accessibility. Computational modeling (DFT) is advised to predict spatial interactions .

Q. What are the stability challenges of this compound under oxidative conditions, and how can they be mitigated?

The compound’s hydrogenated naphthalene ring is prone to aromatization upon exposure to oxidizing agents (e.g., sulfur or Pd/C at >230°C). Stabilization strategies include storage under inert atmospheres (N₂/Ar) and addition of radical scavengers (e.g., BHT). Thermal gravimetric analysis (TGA) under controlled O₂ levels can quantify decomposition thresholds .

Q. Can this compound serve as a monomer for covalent organic frameworks (COFs)?

Yes, its diamine functionality enables Schiff-base or boronate ester linkages with aldehydes/boronic acids. For example, 1,4-naphthalenediamine analogs form COF-Ph-NaPh with hierarchical porosity. Optimize reaction solvents (e.g., DMF/DMSO mixtures) and use solvothermal conditions (120°C, 72 hrs) to enhance crystallinity. Characterize via PXRD and BET surface area analysis .

Q. How do electronic effects impact the tautomeric behavior of this compound in solution?

The compound exhibits pH-dependent tautomerism between amine and imine forms. UV-Vis spectroscopy in buffered solutions (pH 2–12) reveals λmax shifts correlated with protonation states. Density Functional Theory (DFT) simulations of frontier molecular orbitals (HOMO/LUMO) further explain electronic transitions .

Methodological Considerations

Q. What analytical techniques are optimal for quantifying trace impurities in this compound?

Q. How can contradictions in reported melting points of this compound derivatives be resolved?

Discrepancies often arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) at heating rates of 5–10°C/min under N₂. Pair with variable-temperature XRD to identify crystalline phase transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.